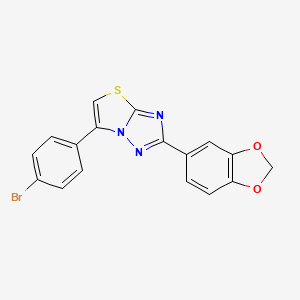
(E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic compound known for its potential applications in various scientific fields. It is a derivative of xanthine and is structurally characterized by the presence of a styryl group substituted with three methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethyl-7-methylxanthine and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-diethyl-7-methylxanthine and 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the styryl derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure consistent product quality.
Optimization: Reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the styryl moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving adenosine receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adenosine receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with molecular targets such as adenosine receptors. It acts as an antagonist, blocking the action of adenosine and thereby modulating various physiological processes. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, with mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific structural features, such as the styryl group with three methoxy substitutions, which confer distinct chemical and biological properties compared to other xanthine derivatives.
Propiedades
Número CAS |
147700-40-1 |
|---|---|
Fórmula molecular |
C21H26N4O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1,3-diethyl-7-methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O5/c1-7-24-19-17(20(26)25(8-2)21(24)27)23(3)16(22-19)10-9-13-11-14(28-4)18(30-6)15(12-13)29-5/h9-12H,7-8H2,1-6H3/b10-9+ |
Clave InChI |
ZUVCBMUGYDVTKR-MDZDMXLPSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)






